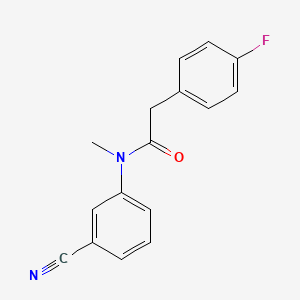![molecular formula C15H13N3 B7528150 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile](/img/structure/B7528150.png)
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile, also known as PPC, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. PPC belongs to a class of compounds known as NMDA receptor antagonists, which have been shown to have a range of effects on the central nervous system.
科学的研究の応用
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. Specifically, 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been shown to have a range of effects on the NMDA receptor, which is involved in a variety of physiological processes including learning and memory.
作用機序
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile acts as an antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to the receptor and blocking its activity, 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile can modulate the activity of neurons in the brain and alter the balance of neurotransmitters.
Biochemical and Physiological Effects:
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been shown to have a range of effects on the central nervous system, including reducing excitotoxicity and oxidative stress, and increasing the levels of neurotrophic factors such as BDNF. Additionally, 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been shown to have potential applications in the treatment of a range of neurological disorders, including Alzheimer's disease and depression.
実験室実験の利点と制限
One of the main advantages of using 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile in lab experiments is its specificity for the NMDA receptor, which allows researchers to study the effects of blocking this receptor in a controlled manner. However, one limitation of using 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile is that it can be difficult to obtain and purify in large quantities, which can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile, including further studies on its biochemical and physiological effects, as well as its potential applications in the treatment of neurological disorders. Additionally, there is a growing interest in the use of NMDA receptor antagonists as potential treatments for a range of psychiatric disorders, and 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile may play a role in this area of research.
合成法
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-phenylcyclopropanamine with pyridine-3-carbonitrile in the presence of a suitable catalyst. The resulting compound can then be purified using standard techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
6-[(2-phenylcyclopropyl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-9-11-6-7-15(17-10-11)18-14-8-13(14)12-4-2-1-3-5-12/h1-7,10,13-14H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLNXDMOVXQCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC2=NC=C(C=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

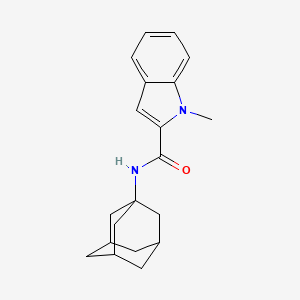
![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)
![N-(5-cyclopentyl-2-phenylpyrazol-3-yl)-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7528077.png)
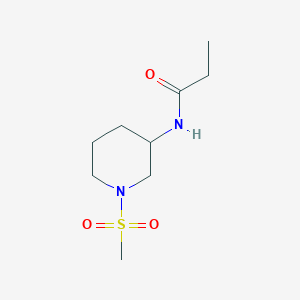
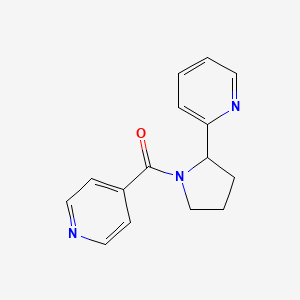
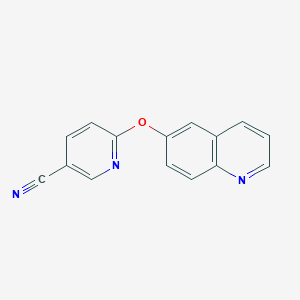
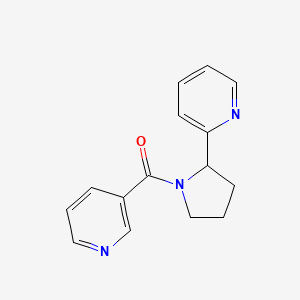
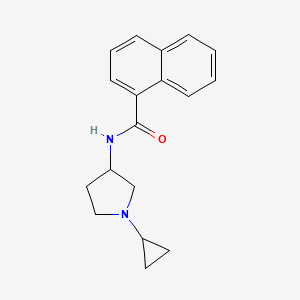

![1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7528134.png)
![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)

![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[[2-(methoxymethyl)phenyl]methyl]-3-methylbutanamide](/img/structure/B7528165.png)
